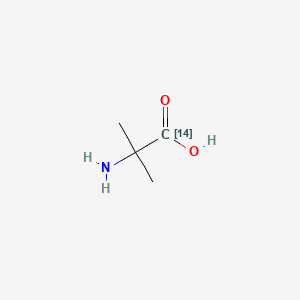

Valine-1-14C

描述

Significance of Isotopic Labeling in Metabolic Pathway Elucidation

Isotopic labeling is a cornerstone of metabolic research, providing a dynamic view of biochemical pathways that is unattainable through other methods. By introducing isotopically labeled compounds, such as Valine-1-14C, into a biological system, researchers can distinguish between pre-existing (endogenous) molecules and newly introduced (exogenous) ones. tandfonline.com This technique, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of individual atoms as they move through complex and compartmentalized metabolic networks. nih.govnih.gov This provides invaluable insights into the flow, or flux, of metabolites through known pathways and aids in the discovery of novel metabolic routes. tandfonline.com The ability to trace the transformation of a labeled precursor into its various products is essential for building a comprehensive understanding of cellular metabolism. springernature.com

Historical Context of Carbon-14 (B1195169) Labeled Amino Acid Applications in Biological Systems

The use of carbon-14 as a tracer in biological systems has a rich history, revolutionizing our understanding of biochemistry. Following its discovery in 1940, carbon-14 quickly became instrumental in a wide array of life science applications. nih.gov One of the most notable early uses was by Melvin Calvin, who utilized carbon-14 to elucidate the path of carbon in photosynthesis. almacgroup.com The application of carbon-14 was soon extended to the study of amino acids and their roles in metabolism. By the late 1950s, carbon-14 labeled compounds were being used to investigate the metabolism and disposition of molecules in biological systems. nih.govacs.org This practice became a gold standard, particularly in fields like pharmacology, for determining the absorption, distribution, metabolism, and excretion (ADME) of new compounds. acs.org The use of simple radiolabeled precursors, including amino acids, has been fundamental in tracking their evolution into more complex products within sophisticated biological environments. nih.gov

Rationale for this compound Utilization in Tracer Studies

The selection of this compound for tracer studies is based on the unique and advantageous properties of both the valine molecule and the carbon-14 isotope.

Carbon-14 is a preferred isotopic tracer in biological research for several key reasons. Its long half-life of approximately 5,730 years ensures that the labeled compound remains detectable throughout the duration of most biological experiments. openmedscience.comopenmedscience.com Furthermore, as a naturally occurring isotope of carbon, its incorporation into a molecule like valine results in a chemically identical analogue, causing minimal structural or functional perturbation to the molecule's behavior in a biological system. almacgroup.comopenmedscience.com The low-energy beta particles emitted by carbon-14 make it relatively safe to handle with appropriate precautions. openmedscience.com This combination of stability, biological compatibility, and detectability allows for the precise and sensitive tracking of molecules in complex biological pathways. openmedscience.comnih.gov

Research Findings with this compound

Studies utilizing this compound have yielded significant insights into amino acid metabolism. For example, research in both rats and pigs has used L-[1-14C]valine to measure valine oxidation rates, providing data to evaluate models for estimating amino acid requirements. nih.gov In human studies, this compound has been employed to investigate metabolic changes in patients with chronic uremia, revealing significant decreases in valine pools and degradation rates in these individuals. nih.gov Further research using isolated perfused rat kidneys has demonstrated that as the concentration of valine increases, its oxidation increases exponentially, highlighting key aspects of branched-chain amino acid degradation. core.ac.uk

Interactive Data Table: Properties of Valine

| Property | Value | Source |

| Chemical Formula | C₅H₁₁NO₂ | |

| Classification | Essential, Branched-Chain Amino Acid (BCAA) | numberanalytics.com |

| Discovery | 1901 by Emil Fischer | vedantu.comnumberanalytics.com |

| Key Functions | Protein synthesis, muscle repair, energy production | numberanalytics.comnih.gov |

| Natural Sources | Meats, dairy products, soy, beans, legumes | wikipedia.org |

Interactive Data Table: Properties of Carbon-14 as a Tracer

| Property | Value/Description | Source |

| Half-life | ~5,730 years | openmedscience.comopenmedscience.com |

| Emission Type | Low-energy beta particles | openmedscience.comopenmedscience.com |

| Key Advantage | Minimal structural disturbance to labeled molecules | openmedscience.com |

| Primary Application | Tracing molecular pathways in biological systems | almacgroup.comopenmedscience.com |

| Detection Method | Liquid scintillation counting, Accelerator Mass Spectrometry (AMS) | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-methyl(114C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([14C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919582 | |

| Record name | 2-Methyl(1-~14~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-98-6 | |

| Record name | Valine-1-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl(1-~14~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks for Valine 1 14c Research

In Vivo Tracer Administration Methodologies

In vivo studies using Valine-1-14C provide a dynamic view of metabolic processes within a living organism. The choice of administration method is crucial and depends on the specific research question being addressed.

Constant Infusion Techniques

The constant infusion method involves administering this compound at a steady rate over a period of time, allowing the tracer to reach a state of equilibrium or "plateau" in the plasma and, subsequently, in the tissue fluid. unja.ac.id This technique is particularly valuable for measuring the flux and oxidation rates of valine. nih.gov By maintaining a constant specific radioactivity of the tracer in the circulation, researchers can calculate the rate of appearance of valine from protein breakdown and its rate of disappearance through protein synthesis and oxidation.

For example, in studies with pigs, a continuous infusion of L-[1-14C]valine showed no significant difference in flux or oxidation when compared to another tracer, L-[3-3H]valine. nih.gov This method has also been employed in sheep to study the metabolism of valine across hind-limb muscles, where a constant specific radioactivity of circulating [1-14C]valine was achieved after 3 hours of infusion. The data from such experiments are crucial for developing models to estimate amino acid requirements and understanding how factors like diet can influence protein metabolism. nih.gov

Flooding Dose Paradigms

The flooding dose technique involves the administration of a large bolus of unlabeled valine along with the this compound tracer. nih.gov The principle behind this method is to rapidly equilibrate the specific activity of the precursor pool for protein synthesis (the aminoacyl-tRNA) with the specific activity of the amino acid in the plasma and tissue. nih.govliverpool.ac.uk This approach aims to minimize the impact of unlabeled amino acids released during protein degradation on the specific activity of the precursor pool. nih.gov

This method has been used to measure rates of protein synthesis in various organs of both adult and immature animals. nih.gov For instance, research using flooding doses of [14C]valine has determined the fractional synthesis rates (FSR) of protein in different tissues, revealing changes in protein synthesis during development. nih.gov While effective, a potential criticism is that the large influx of the amino acid might itself stimulate protein synthesis, potentially influencing the measured rates. liverpool.ac.uk

Single Bolus Injection Approaches

A single bolus injection involves the administration of a single dose of this compound. nih.gov This approach is often used to trace the metabolic fate of valine over a specific period. Following the injection, the decline in the specific activity of this compound in the plasma and its incorporation into proteins and other metabolites are monitored over time. scite.ainih.gov

This method has been utilized in studies on chicks to evaluate amino acid oxidative catabolism. scite.ainih.gov By analyzing the kinetics of respiratory 14CO2 after a single intraperitoneal injection of L-[1-14C]valine, researchers can distinguish between the immediate oxidation of the amino acid and its incorporation into and subsequent release from short-lived proteins. scite.ainih.gov While simpler to implement than constant infusion, a key challenge is accurately determining the specific activity of the true precursor for protein synthesis over the experimental period. unja.ac.id

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo systems offer a more controlled environment to study specific cellular and tissue-level processes without the complexities of systemic metabolism.

Cultured Cell Line Incubations

The use of cultured cell lines provides a powerful tool to investigate the regulation of protein turnover at the cellular level. Cells are typically incubated in a medium containing this compound, allowing for the labeling of the entire proteome. nih.gov A common application is the "pulse-chase" experiment, where cells are first "pulsed" with the radioactive tracer and then "chased" with a medium containing an excess of unlabeled valine. psu.edu This allows researchers to track the degradation of the pre-labeled proteins over time. nih.gov

This methodology has been instrumental in the long-lived protein degradation (LLPD) assay, which is used to quantitatively measure autophagic flux. nih.gov By following the decline in radioactive proteins, this assay provides a readout of protein degradation. nih.gov Valine is considered an ideal amino acid for this purpose because it is poorly metabolized and does not typically influence protein degradation rates. nih.gov Studies have also used this compound in lymphoma cell lines to demonstrate how external factors can sharply curtail protein synthesis. nih.gov

Isolated Tissue Homogenates and Slices

Experiments using isolated tissue homogenates and slices allow for the study of metabolic processes in a context that preserves some of the tissue's structural and functional integrity. annualreviews.org Tissue slices, for instance, can be incubated in a medium containing this compound to measure rates of protein synthesis. nih.gov

Research has shown that protein synthesis rates in tissue slices are generally lower than those observed in vivo, particularly in adult tissues. nih.gov This highlights the importance of the physiological environment for maintaining normal metabolic rates. In some studies, tissue homogenates are used to assess the maximum activity of enzymes involved in valine metabolism, as substrate availability is not a limiting factor in these preparations. annualreviews.org For example, lactating porcine mammary tissue slices have been incubated with L-[1-14C]valine to study the transport and degradation of branched-chain amino acids. researchgate.net Another study used washed brain slices to remove unbound labeled valine to estimate the rate of its incorporation into proteins. nih.gov

Interactive Data Table: Comparison of Methodological Frameworks

| Methodology | System | Primary Application | Key Findings/Insights |

| Constant Infusion | In Vivo | Measuring amino acid flux and oxidation | Allows for the evaluation of models to estimate amino acid requirements. nih.gov |

| Flooding Dose | In Vivo | Measuring fractional rates of protein synthesis | Revealed age-related changes in protein synthesis across different organs. nih.gov |

| Single Bolus Injection | In Vivo | Tracing the metabolic fate of valine | Differentiated immediate oxidation from incorporation into short-lived proteins. scite.ainih.gov |

| Cultured Cell Lines | In Vitro | Quantifying protein degradation and autophagic flux | Established the long-lived protein degradation (LLPD) assay as a standard for studying autophagy. nih.gov |

| Tissue Slices/Homogenates | Ex Vivo | Measuring protein synthesis and enzyme activity | Showed that protein synthesis is lower in slices compared to in vivo conditions. nih.gov |

Isolated Perfused Organ Models (e.g., Kidney, Mammary Gland)

Isolated perfused organ models provide a powerful ex vivo system to study the metabolism of this compound in a specific organ without the systemic influences of a whole organism. This methodology allows for precise control over the composition of the perfusate, enabling detailed investigation of metabolic pathways under various physiological and pathological conditions.

Kidney: The isolated perfused rat kidney model has been instrumental in elucidating the renal handling and metabolism of valine. portlandpress.comcore.ac.uk Studies using [1-14C]valine have demonstrated that the kidney actively engages in both the transamination and oxidation of valine. portlandpress.comcore.ac.uk When kidneys are perfused with varying concentrations of valine, a significant release of its corresponding 2-oxo acid, α-ketoisovalerate, into the perfusate is observed. portlandpress.com Research indicates that as the concentration of [1-14C]valine in the perfusate increases, the rate of its transamination increases linearly, while the rate of its oxidation (measured by 14CO2 production) increases exponentially. portlandpress.comcore.ac.uk These findings suggest that at near-physiological concentrations, the rate of valine transamination in the kidney surpasses its rate of oxidation. portlandpress.comcore.ac.uk Furthermore, these models have shown that the 2-oxo acid generated from intracellular [1-14C]valine transamination has more direct access to the branched-chain 2-oxo acid dehydrogenase complex than the 2-oxo acid supplied from the perfusate. portlandpress.com

Mammary Gland: The isolated perfused mammary gland, particularly from lactating goats and guinea pigs, has been used to track the fate of this compound in milk protein synthesis and catabolism. nih.govcambridge.orgportlandpress.comnih.gov In studies with perfused goat udders, this compound was added to a perfusate containing other essential nutrients. nih.govcambridge.org Analysis revealed that valine is extensively catabolized by the mammary tissue, leading to significant production of 14CO2. nih.govcambridge.org A substantial portion of the valine taken up by the gland is incorporated directly into milk proteins like casein, while another portion is oxidized. nih.govcambridge.org For instance, in one study, approximately 70% of the valine taken up was incorporated into casein, while the remaining 30% was oxidized to CO2. nih.govcambridge.org These experiments also demonstrated the incorporation of the 14C label into other molecules, such as citric acid, aspartic acid, and glutamic acid, highlighting the diverse metabolic fates of the valine carbon skeleton within the mammary gland. nih.govcambridge.org

| Organ/Species | Key Finding | Reference |

|---|---|---|

| Rat Kidney | Valine transamination increases linearly with concentration, while oxidation increases exponentially. | portlandpress.comcore.ac.uk |

| Rat Kidney | At physiological concentrations, valine transamination rates are greater than oxidation rates. | portlandpress.comcore.ac.uk |

| Goat Mammary Gland | ~70% of valine uptake is incorporated into casein. | nih.govcambridge.org |

| Goat Mammary Gland | ~30% of valine uptake is oxidized to CO2. | nih.govcambridge.org |

| Guinea Pig Mammary Gland | Radioactivity from [U-14C]valine is transferred to CO2 and milk proteins. | portlandpress.comnih.gov |

Radiometric Detection and Measurement Protocols

Liquid Scintillation Counting (LSC) is the foundational technique for quantifying the beta decay of 14C in experimental samples. The method involves dissolving or suspending the 14C-containing sample in a "scintillation cocktail." This cocktail contains a solvent (like toluene) and fluors (scintillators) that emit photons of light when excited by the beta particles released from 14C decay. A liquid scintillation counter detects these light flashes with photomultiplier tubes and quantifies them as counts per minute (CPM). revvity.comnih.gov

To determine the absolute radioactivity in disintegrations per minute (DPM), the counting efficiency must be determined. revvity.com This is crucial because various substances in the sample (e.g., color in urine, tissue components) can absorb the emitted light, a phenomenon known as "quenching." mednexus.org Quench correction is often performed using an external standard source or an internal standard, where a known amount of a 14C-labeled compound is added to the sample. revvity.commednexus.org By establishing a quench curve that relates the quench level to counting efficiency, the CPM can be accurately converted to DPM for unknown samples. mednexus.org This technique is versatile and can be applied to a wide range of sample types, including aqueous solutions, digested tissues, and trapped CO2. nih.govnih.govunil.ch

Quantitative autoradiography is a high-resolution imaging technique used to measure the regional distribution of radiolabeled compounds within tissue sections. In this compound research, it is primarily employed to determine the local rates of cerebral protein synthesis. nih.govnih.gov The method involves administering [1-14C]valine, followed by obtaining thin frozen sections of the tissue of interest, such as the brain, at predetermined times. wuxiapptec.com

These tissue slices are exposed to a radiation-sensitive medium, like X-ray film or a phosphor-imaging plate. nih.govwuxiapptec.com The 14C emissions from the incorporated valine create a latent image, where the density of the image is proportional to the amount of radioactivity in that region. By co-exposing standards with known 14C concentrations, the optical density of the autoradiograms can be calibrated and converted into quantitative values of radioactivity per unit of tissue mass. semanticscholar.org This allows for the creation of detailed maps showing the rate of valine incorporation into proteins across different anatomical structures. For example, studies have used this method to show that the rate of valine incorporation into proteins in a rat brain tumor was approximately 22 times higher than in the contralateral cortex. nih.gov

The measurement of 14CO2 production from this compound is a direct index of its oxidative catabolism. Since the 14C label is on the first carbon (the carboxyl group), its release as 14CO2 signifies the irreversible decarboxylation of valine by the branched-chain 2-oxo acid dehydrogenase complex. portlandpress.com In in vitro or ex vivo experiments, such as with isolated perfused organs or tissue slices, the experimental chamber is sealed. nih.govcambridge.org The evolved 14CO2 is trapped by bubbling the outflowing gas through a CO2-absorbing solution, such as hyamine hydroxide (B78521) or a similar alkaline agent. unil.ch An aliquot of this trapping solution is then mixed with a scintillation cocktail, and the radioactivity is quantified using liquid scintillation counting. core.ac.ukunil.ch This method has been used to demonstrate that adrenergic agents inhibit 14CO2 production from [1-14C]valine in muscle tissue and that about 30% of valine taken up by a perfused lactating mammary gland is oxidized. nih.govcambridge.orgportlandpress.com In in vivo studies in animals, respiratory 14CO2 is continuously measured from expired air. nih.gov

Quantitative Autoradiographic Analysis

Biochemical Separation and Analysis Techniques for 14C-Labeled Compounds

To specifically measure the amount of this compound that has been incorporated into newly synthesized proteins, it is essential to separate the protein-bound radioactivity from the free, unincorporated radiolabel in the tissue homogenate. The most common method to achieve this is through acid precipitation. nih.gov

The standard procedure involves homogenizing the tissue sample in an ice-cold solution of trichloroacetic acid (TCA), typically at a concentration of 5-10%. nih.govnih.gov TCA causes proteins to denature and precipitate out of the solution, while smaller molecules like free amino acids remain in the soluble fraction. The resulting protein pellet is then subjected to a series of washes, often with more TCA, followed by solvents like ethanol (B145695) and ether, to thoroughly remove any remaining non-protein contaminants, including free [1-14C]valine, lipids, and nucleic acids. nih.govpsu.edu The radioactivity of the final, purified protein pellet can then be measured, usually by dissolving it in a strong base (e.g., NaOH) and performing liquid scintillation counting. nih.gov

For a more detailed analysis, the washed protein pellet can be hydrolyzed. This is typically accomplished by heating the protein in 6 M hydrochloric acid (HCl) for an extended period (e.g., 8-24 hours). psu.edufbise.edu.pk This process breaks all the peptide bonds, releasing the constituent amino acids. The resulting amino acid hydrolysate can then be analyzed to confirm that the radioactivity is indeed associated with valine, providing definitive proof of its incorporation into the protein structure.

| Tissue | Condition | Fold-Increase in Incorporation vs. Control | Reference |

|---|---|---|---|

| Brain | 3 days to 12 weeks post-shunt | No significant alteration | nih.gov |

| Liver | 3 days to 12 weeks post-shunt | 1.4 to 2.2-fold increase | nih.gov |

| Kidney | 3 days and 2 weeks post-shunt | ~35% increase | nih.gov |

Chromatographic Separation of 14C-Labeled Amino Acids and Metabolites

The accurate analysis of this compound and its downstream metabolites necessitates robust separation techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for separating 14C-labeled amino acids and their metabolic products from complex biological samples. osti.govnih.gov Various HPLC approaches have been developed to achieve this separation.

Reverse-phase HPLC is a widely used technique. tandfonline.com One method involves the pre-column derivatization of amino acids with o-phthalaldehyde (B127526) (OPA), which renders them fluorescent and more hydrophobic, facilitating their separation on a C18 column. tandfonline.com However, the instability of OPA derivatives can lead to the formation of 14C-labeled degradation products, which may interfere with accurate quantification. tandfonline.com An alternative and more stable derivatization method uses phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which can also be separated by reverse-phase HPLC. tandfonline.com

For underivatized amino acids, mixed-mode chromatography, which combines ion-exchange and reversed-phase properties, has proven effective. researchgate.net Columns such as Primesep A have been utilized for the preparative HPLC separation of underivatized amino acids for subsequent radiocarbon analysis. researchgate.net

A specialized technique known as Parallel Accelerator and Molecular Mass Spectrometry (PAMMS) combines HPLC with accelerator mass spectrometry (AMS) and molecular mass spectrometry. nih.gov This powerful approach allows for the simultaneous separation, quantification, and structural identification of 14C-labeled analytes in real-time. nih.gov For instance, a mixture of 14C-labeled amino acids can be separated using a column like the Acquity UPLC BEH Amide with a mobile phase gradient of water with ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with formic acid. osti.gov

The choice of chromatographic method depends on the specific research question, the nature of the sample matrix, and the analytical instrumentation available. The following table provides an overview of different chromatographic conditions used for the separation of amino acids.

| Technique | Column | Mobile Phase | Detection | Reference |

| Reverse-Phase HPLC | C18 | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | Fluorescence (with OPA/PTC derivatization), Radioactivity Detector | tandfonline.com |

| Mixed-Mode HPLC | Primesep A | Aqueous mobile phase | UV, Radioactivity Detector | researchgate.net |

| UPLC-PAMMS | Acquity UPLC BEH Amide | Gradient of water with ammonium formate and acetonitrile with formic acid | AMS, Mass Spectrometry | osti.govnih.gov |

Determination of Specific Radioactivity in Precursor and Product Pools

Determining the specific radioactivity (SRA) of this compound in the precursor pool (e.g., plasma or tissue-free amino acids) and its incorporation into product pools (e.g., proteins, other metabolites) is fundamental to tracer studies. SRA is typically expressed as disintegrations per minute (DPM) or Becquerels (Bq) per mole of the compound.

The process generally involves:

Sample Collection and Preparation: Blood, tissue, or other biological samples are collected. Proteins are often precipitated, and the supernatant containing free amino acids is separated. publish.csiro.au

Isolation of the Compound of Interest: The specific amino acid (e.g., valine) or metabolite is isolated from the complex mixture, often using the chromatographic techniques described in the previous section. publish.csiro.au

Quantification of the Compound: The total amount of the compound in the isolated fraction is measured using methods like HPLC with UV or fluorescence detection, or by amino acid analyzer. publish.csiro.au

Measurement of Radioactivity: The radioactivity of the isolated compound is quantified using a liquid scintillation counter (LSC) or accelerator mass spectrometry (AMS). plos.orgacs.org LSC is a common and sensitive technique for beta-emitting isotopes like 14C. plos.org AMS offers even higher sensitivity, allowing for the use of much smaller amounts of the tracer. acs.org

In a study on sheep, the SRA of valine was determined by isolating it from blood samples using ion-exchange chromatography and then measuring its concentration and radioactivity. publish.csiro.au The radioactivity of 14CO2 produced from valine oxidation can also be measured by trapping it in a suitable solution and counting it via LSC. publish.csiro.auyale.edu Enzymatic methods can also be employed for specific decarboxylation to release 14CO2 for measurement, enhancing the specificity of the analysis. nih.gov

The following table outlines a general workflow for determining specific radioactivity:

| Step | Method | Purpose |

| Sample Preparation | Protein precipitation, centrifugation | To separate free amino acids from proteins and other cellular components. |

| Compound Isolation | HPLC, Ion-exchange chromatography | To purify the specific 14C-labeled compound of interest. |

| Mass Quantification | HPLC-UV/Fluorescence, Amino Acid Analyzer | To determine the molar amount of the compound. |

| Radioactivity Measurement | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) | To determine the amount of 14C in the purified compound. |

| SRA Calculation | Radioactivity (DPM or Bq) / Moles of compound | To express the specific radioactivity. |

Quantitative Data Analysis and Modeling

The data obtained from this compound tracer experiments, particularly the time courses of specific radioactivity, are used to develop mathematical models that describe and quantify metabolic processes.

Kinetic Modeling of Tracer Disposition and Flux

Kinetic modeling uses mathematical equations to describe the movement and transformation of the tracer within the biological system. researchgate.net Compartmental models are frequently used, where the body is represented as a set of interconnected compartments. radiologykey.comnih.gov

For this compound, a typical model might include compartments for the plasma, the intracellular free amino acid pool, and the protein-bound amino acid pool. nih.gov The rates of transfer between these compartments (e.g., uptake into cells, incorporation into protein, release from protein breakdown) are represented by rate constants. radiologykey.com

By fitting the model to the experimental data (i.e., the specific radioactivity curves of valine in plasma and the incorporation of 14C into tissue protein), it is possible to estimate these rate constants and, consequently, the fluxes of valine through various metabolic pathways. researchgate.netuwo.ca For instance, the rate of appearance (Ra) of valine in plasma, which reflects whole-body protein breakdown, can be calculated from the dilution of the infused this compound tracer. nih.gov

The standard two-tissue compartment model is widely used and can be adapted for different tracers and biological questions. radiologykey.com More complex models can also be developed to account for additional metabolic fates of valine, such as its catabolism and the production of 14CO2. biorxiv.org

Metabolic Flux Analysis (MFA) with 14C Tracers

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of all reactions in a metabolic network at a steady state. researchgate.net While 13C is now more commonly used for MFA due to the detailed positional information provided by NMR and mass spectrometry, 14C tracers like this compound still play a role, especially in probing specific pathways and in systems where the high sensitivity of radiotracer detection is advantageous. tum.denih.gov

In the context of MFA, this compound can be used to trace the flow of its carbon backbone through central carbon metabolism. asm.org For example, after valine is transaminated to its corresponding keto-acid, α-ketoisovalerate, the labeled carbon can enter the TCA cycle. publish.csiro.au By measuring the distribution of 14C in various metabolic end-products (e.g., other amino acids, glucose, CO2), the relative fluxes through different intersecting pathways can be determined. asm.orgnih.gov

The core of MFA involves:

Defining a Stoichiometric Model: A detailed map of the relevant metabolic pathways is constructed. nih.gov

Isotope Labeling Experiment: The biological system is fed with this compound. nih.gov

Measurement of Labeling Patterns: The distribution of 14C in key metabolites is measured. nih.gov

Flux Calculation: An optimization algorithm is used to find the set of metabolic fluxes that best explains the observed labeling patterns, subject to the constraints of the stoichiometric model. nih.gov

For example, a study on Lactococcus lactis used various 14C-labeled substrates, including valine, to map the distribution of carbon into different biomass components and fermentation end-products, thereby calculating the carbon flux distribution throughout its metabolic network. asm.org This approach provides a quantitative understanding of how cells allocate resources and can reveal the operational status of different metabolic pathways under specific conditions. creative-proteomics.comisotope.com

Investigations into Protein Metabolism Utilizing Valine 1 14c

Assessment of Protein Synthesis Rates

The incorporation of Valine-1-14C into newly synthesized proteins provides a direct measure of protein synthesis. This technique has been applied at both the whole-body and tissue-specific levels, offering insights into how various conditions modulate this vital physiological process.

Tissue-Specific Protein Synthesis Rates (e.g., Skeletal Muscle, Brain, Liver)

A significant advantage of using this compound is the ability to measure protein synthesis rates in specific tissues, providing a more granular understanding of metabolic regulation.

Skeletal Muscle: As the largest protein reservoir in the body, skeletal muscle protein turnover is of great interest. Studies using this compound in sheep have demonstrated that valine is actively taken up by hind-limb muscles for protein synthesis. publish.csiro.au Research has also explored how factors like nutritional status (fed vs. starved) affect the rate of valine incorporation into muscle protein, revealing the tissue's adaptive responses to nutrient availability. publish.csiro.au

Brain: The brain, despite its high metabolic rate, was once thought to have slow protein turnover. However, studies with radiolabeled amino acids, including this compound, have revised this view. Research in rats has used L-[1-14C]valine to measure local rates of brain protein synthesis. psu.edu These studies have shown that protein synthesis in the brain is a dynamic process that can be significantly altered by physiological states such as seizures. researchgate.net For example, after a flooding dose of [14C]valine during bicuculline-induced seizures, protein synthesis rates in the forebrain and cerebellum/brainstem of rats were reduced to 54% and 75% of control values, respectively. researchgate.net

Liver: The liver is a central hub for protein metabolism, synthesizing a vast array of proteins for both internal use and export. This compound has been used to investigate hepatic protein synthesis. In studies on perfused rat livers, the incorporation of valine was used to measure the rate of total protein synthesis. nih.gov Research has also shown that in rats fed varying levels of dietary protein, the incorporation of 14C from valine into liver protein is high in protein-deficient states and decreases as dietary protein becomes more abundant. tandfonline.com

Influence of Physiological and Nutritional States on Protein Synthesis

The rate of protein synthesis is not static but is dynamically regulated by the body's physiological condition and nutritional intake. This compound has been instrumental in detailing these influences.

Physiological States: Pathophysiological conditions can dramatically alter protein synthesis. For example, during induced seizures in rats, a study utilizing a flooding dose of [14C]valine demonstrated a significant reduction in protein synthesis in the brain and even more pronounced decreases in tissues like the liver (reduced to 6% of control), intestine, and kidney. researchgate.net

Table 1: Effect of Dietary Protein Level on 14C-Valine Incorporation in Rats Data adapted from Tanaka et al., 1988. tandfonline.com

| Protein Calorie % in Diet | 14C Incorporation into Body Protein (% of injected dose) | Expired 14CO2 (% of injected dose) |

|---|---|---|

| 0 | ~80% | Low |

| 5 | ~80% | Low |

| 10 | Decreasing | Increasing |

| 15 | Decreasing | Increasing |

| 30 | Decreasing | Linearly Increased |

Elucidation of Protein Degradation and Turnover Dynamics

Protein turnover is the net result of protein synthesis and degradation. This compound is also a powerful tool for studying the degradative side of this balance, providing insights into the dynamics of protein breakdown.

Measurement of Fractional Protein Degradation Rates

The rate of protein degradation can be estimated by pre-labeling proteins with this compound and then measuring the rate of release of the radiolabeled amino acid over time. To prevent the reincorporation of the released [14C]valine into new proteins, which would lead to an underestimation of degradation, experiments are often conducted in the presence of a high concentration of non-radioactive valine. nih.gov For example, in perfused rat livers that were prelabeled in vivo with L-[1-14C]valine, the medium contained a high concentration of unlabeled valine to dilute the released tracer and minimize its reuptake. nih.gov This technique allows for the calculation of the fractional degradation rate, which is the percentage of the protein pool that is broken down per unit of time. Studies in cat hepatocytes have also used this principle of prelabeling with [14C]valine to investigate the direct effects of amino acids on inhibiting protein degradation. nih.gov

Pulse-Chase Labeling Strategies for Long-Lived Protein Turnover

Pulse-chase experiments are a classic and effective method for studying the turnover of proteins, particularly those with long half-lives. researchgate.netnih.gov This strategy involves two distinct phases:

Pulse: Cells or organisms are exposed to this compound for a specific period (the "pulse"), during which the label is incorporated into newly synthesized proteins. researchgate.netnih.gov

Chase: The radioactive medium is then replaced with a medium containing a high concentration of non-radioactive valine (the "chase"). nih.govsfrbm.org This prevents further incorporation of the label.

By tracking the decline in protein-bound radioactivity over the chase period, researchers can determine the degradation rate of the labeled protein cohort. nih.gov This method is particularly valuable for studying the degradation of long-lived proteins, which are often associated with cellular structures and are degraded through processes like autophagy. researchgate.netnih.gov A chase period is introduced to first allow for the degradation of short-lived proteins, so that the subsequent measurement phase specifically follows the breakdown of the long-lived protein pool. nih.govnih.gov This approach has been described as a "gold standard" for quantitatively assessing bulk autophagic flux. nih.govnih.gov

Table 2: Pulse-Chase Labeling for Protein Degradation This table outlines the general steps and rationale of the pulse-chase technique using this compound. researchgate.netnih.govnih.gov

| Phase | Procedure | Purpose |

|---|---|---|

| Pulse | Incubate cells/tissue with medium containing L-[1-14C]valine. | To incorporate the radioactive label into newly synthesized proteins. |

| Initial Chase | Replace radioactive medium with medium containing a high concentration of non-radioactive valine. Incubate for a period to allow for the degradation of short-lived proteins. | To prevent reincorporation of the label and to specifically isolate the long-lived protein pool for study. |

| Measurement | Monitor the amount of 14C remaining in the protein fraction over time. | To calculate the rate of degradation (turnover) of the pre-labeled long-lived proteins. |

Application in Quantitative Autophagic Flux Determination

This compound is a critical tool for the quantitative measurement of autophagic flux, a dynamic process that reflects the entire cycle of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. bio-techne.combmbreports.org The most established method employing this radiolabeled amino acid is the long-lived protein degradation (LLPD) assay. researchgate.netnih.gov This assay is considered a gold standard because it measures the breakdown of endogenous, long-turnover proteins, which are primary cargo for the autophagic pathway. researchgate.net

The principle of the LLPD assay involves a pulse-chase methodology. nih.gov First, cells are cultured in a medium containing this compound for an extended period, typically 24 hours or more. nih.gov During this "pulse" phase, the radioactive valine is incorporated into newly synthesized proteins. researchgate.net Valine is an ideal choice for this assay as it is an essential amino acid that is poorly metabolized into other molecules and does not independently influence protein degradation rates. nih.govportlandpress.com

Following the labeling period, the cells are transferred to a "chase" medium containing an excess of non-radioactive L-valine. nih.gov This step serves two purposes: it prevents the re-incorporation of any released [14C]valine and allows for the degradation of short-lived proteins, which are primarily degraded by the proteasome. nih.govnih.gov After this chase period, which can last several hours, the degradation of the remaining radiolabeled, long-lived proteins is measured. researchgate.net This is achieved by precipitating the intact proteins with trichloroacetic acid (TCA) and measuring the radioactivity in the TCA-soluble fraction of the culture medium, which represents the amino acids released from protein degradation. nih.gov

To specifically quantify the autophagic component of this degradation, parallel experiments are often conducted in the presence of lysosomal inhibitors, such as bafilomycin A1 or a combination of E64d and pepstatin A. nih.govplos.org These inhibitors block the final degradation step within the lysosome. nih.gov The difference in the amount of radioactivity released between untreated cells and those treated with lysosomal inhibitors represents the autophagic flux—the amount of protein that would have been degraded by autophagy during the measurement period. bio-techne.comnih.gov

Research findings have demonstrated the utility of this method. For instance, studies have shown that the degradation of long-lived proteins is significantly accelerated in cell lines where negative regulators of autophagy, such as CSNK1A1 (casein kinase 1 alpha 1), have been knocked out. tandfonline.com This highlights the sensitivity of the this compound-based assay in detecting changes in autophagic activity.

| Time Point | Parental Cell Line (% Degraded) | CSNK1A1 KO Line #12 (% Degraded) | CSNK1A1 KO Line #27 (% Degraded) |

|---|---|---|---|

| 12 h | 9.6 | 12.3 | 13.0 |

| 24 h | 17.4 | 21.0 | 23.0 |

| 48 h | 23.9 | 32.7 | 33.0 |

| 72 h | 27.0 | 40.7 | 39.8 |

This table shows the percentage of degraded long-lived proteins, measured via a [14C]valine pulse-chase assay, in parental HCT116 cells compared to two CSNK1A1 knockout (KO) clonal lines at various time points. The significantly higher degradation in the KO lines indicates an accelerated autophagic flux.

Factors Modulating this compound Incorporation into Proteins

The incorporation of this compound into proteins is a direct measure of protein synthesis and is influenced by a variety of physiological and experimental factors. ontosight.ai Understanding these modulators is crucial for the accurate interpretation of metabolic studies.

Dietary Protein Levels: A primary factor is the dietary protein content. tandfonline.com In growing rats, the incorporation of 14C from injected this compound into body protein is highest when dietary protein is low or absent. tandfonline.comoup.com As the percentage of protein in the diet increases, a larger fraction of the valine is oxidized for energy rather than being used for protein synthesis, thus decreasing its incorporation into proteins. tandfonline.comoup.com Studies show that incorporation can be as high as 80% in rats on a low-protein diet, decreasing significantly as dietary protein rises to levels that support maximum growth. tandfonline.com

| Dietary Protein Calories (%) | Incorporation into Carcass Protein (% of Dose) | Incorporation into Liver Protein (% of Dose) |

|---|---|---|

| 0 | 68.9 | 8.1 |

| 5 | 72.5 | 5.8 |

| 10 | 62.4 | 5.0 |

| 15 | 56.3 | 4.2 |

| 30 | 45.2 | 3.8 |

This table illustrates that the percentage of injected [14C]Valine incorporated into the carcass and liver proteins of growing rats decreases as the percentage of protein calories in the diet increases. The highest incorporation occurs at low protein levels.

Disease State: Certain diseases can alter amino acid metabolism. In patients with chronic uremia, plasma valine levels are significantly lower than in healthy individuals. nih.gov A two-pool metabolic model derived from studies using L-valine-1-14C indicated that uremic patients have a significant decrease in the rate of irreversible loss of valine, which includes its incorporation into larger molecules like proteins. nih.gov

Presence of Other Amino Acids: The presence of other amino acids can modulate valine uptake and subsequent incorporation. Competition for cellular uptake occurs primarily among structurally related neutral amino acids. biologists.com In some experimental systems, like sea urchin eggs, pretreatment with other non-radioactive amino acids can lead to a modest, albeit variable, increase in the incorporation of [14C]valine into protein. biologists.com Conversely, under specific conditions in bacteria such as Pseudomonas saccharophila, high concentrations of exogenous valine can inhibit net protein synthesis while stimulating protein turnover. asm.org

Developmental Stage: The rate of protein synthesis changes during development. In postnatal rats, the in vivo incorporation of labeled amino acids into liver proteins is low at birth but increases rapidly within the first half-hour after delivery. nih.gov This initial surge is likely due to improved oxygenation and metabolic energy supply, while a subsequent, more gradual increase is attributed to an improved supply of amino acids to the liver cells. nih.gov

Studies on Valine 1 14c Intermediary Metabolism and Catabolism

Branched-Chain Amino Acid Transamination Pathways

The initial step in valine catabolism is a reversible transamination reaction. This process involves the transfer of the amino group from valine to an α-keto acid, a reaction catalyzed by a class of enzymes known as branched-chain amino acid transaminases.

Branched-chain amino acid aminotransferase (BCAAT) is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the transamination of all three BCAAs. annualreviews.org Studies have shown that BCAAT activity is widely distributed among various tissues, with particularly high concentrations in the heart, kidney, and skeletal muscle, and lower activity in the liver. annualreviews.orgcambridge.org The enzyme exists in both cytosolic and mitochondrial compartments, with the proportional distribution varying between organs. annualreviews.org For instance, in the brain, approximately 75% of BCAAT is cytosolic, whereas in the kidney, the cytosolic portion is only 22%. annualreviews.org

The rate of transamination is dependent on substrate concentrations. The Michaelis constant (Km) of the major aminotransferase for BCAAs is generally higher than the typical tissue concentrations of these amino acids, suggesting that the rate of transamination is responsive to changes in tissue BCAA levels. annualreviews.org Specifically for valine, the transamination rate can be slower compared to leucine (B10760876) and isoleucine, which is attributed to a higher Km value for valine. annualreviews.org In studies with muscle tissue, when all three BCAAs are present at physiological concentrations, less α-ketoisovalerate (the product of valine transamination) accumulates compared to the other branched-chain α-keto acids (BCKAs). annualreviews.org

The transamination of Valine-1-14C yields its corresponding α-keto acid, alpha-ketoisovalerate (α-KIV), also known as 3-methyl-2-oxobutanoic acid. ontosight.ai This α-KIV, now carrying the 14C label at the carboxyl carbon, is a key intermediate at a metabolic branch point.

Its primary fate is irreversible oxidative decarboxylation, the second step in the valine degradation pathway. annualreviews.org However, α-KIV can also be released from tissues into the bloodstream. Studies using perfused rat kidneys have demonstrated that with increasing concentrations of valine in the perfusate, the release of α-KIV also increases. core.ac.uk Similarly, adipose tissue has been shown to release α-KIV into the medium. nih.gov

Ultimately, the carbon skeleton of α-KIV, following further metabolic steps after decarboxylation, is converted into succinyl-CoA, which can then enter the citric acid cycle, highlighting valine's glucogenic nature. annualreviews.orgontosight.ai

Characterization of Valine Aminotransferase (BCAAT) Activity

Oxidative Decarboxylation of Valine

The second and rate-limiting step in valine catabolism is the oxidative decarboxylation of α-ketoisovalerate. This irreversible reaction commits the carbon skeleton of valine to oxidative breakdown.

The oxidative decarboxylation of α-KIV is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a multi-enzyme complex located on the inner surface of the inner mitochondrial membrane. annualreviews.orgwikipedia.org This complex is structurally and functionally similar to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. annualreviews.org The BCKAD complex acts on all three BCKAs derived from leucine, isoleucine, and valine, converting them into their respective acyl-CoA derivatives. wikipedia.org In the case of α-ketoisovalerate, it is converted to isobutyryl-CoA. wikipedia.org

The activity of the BCKAD complex is highest in the liver, with intermediate activity in the kidney and heart, and relatively low activity in muscle, adipose tissue, and brain. annualreviews.org This distribution is somewhat reciprocal to the distribution of BCAAT activity, suggesting a metabolic shuttling of BCKAs from peripheral tissues like muscle to the liver for oxidation. annualreviews.org However, studies have shown that tissues like adipose tissue and kidney can also significantly contribute to BCAA oxidation. portlandpress.comnih.gov For example, the basal rate of valine oxidation in adipose tissue is considerably higher than in muscle. nih.gov

The activity of the BCKAD complex is a critical control point in BCAA metabolism. Its function can be influenced by various factors, including the concentration of its substrates. Studies with isolated perfused rat kidneys have shown that as the concentration of valine increases, the rate of its oxidation increases exponentially, indicating a substrate-dependent regulation of the BCKAD complex. portlandpress.com

Since this compound is labeled at the carboxyl carbon, the action of the BCKAD complex releases this labeled carbon as 14CO2. The measurement of expired 14CO2 following the administration of this compound is a widely used and reliable method for quantifying the in vivo rate of valine oxidation. cambridge.orgcore.ac.uknih.gov This technique provides a dynamic view of how different physiological and nutritional states affect valine catabolism.

For example, studies in rats have shown that a low-protein diet leads to a significant reduction in the excretion of 14CO2 from [1-14C]valine, indicating a decrease in valine oxidation as an adaptive response to conserve the essential amino acid. cambridge.orgamanote.com Conversely, switching from a low-protein to a high-protein diet increases the output of 14CO2. cambridge.org Similarly, in sheep, starvation leads to a decrease in the percentage of valine uptake that is decarboxylated. publish.csiro.au

The oxidation of valine is tightly regulated, primarily through the modulation of the BCKAD complex's activity. This regulation occurs through several mechanisms:

Phosphorylation/Dephosphorylation: The BCKAD complex is regulated by a dedicated kinase (BCKD kinase) and a phosphatase. genecards.org The kinase phosphorylates and inactivates the complex, while the phosphatase dephosphorylates and activates it. genecards.org Inhibitors of BCKD kinase, such as α-ketoisocaproate (the ketoacid of leucine) and the synthetic compound chloroisocaproate, can lead to a significant increase in the activation state of the BCKAD complex and a subsequent sharp increase in valine oxidation. researchgate.net

Substrate Availability: The flux through the BCKAD complex is highly dependent on the concentration of its substrate, α-ketoisovalerate. As seen in kidney perfusion studies, increasing valine concentrations, which leads to higher α-KIV levels, exponentially increases valine oxidation. portlandpress.com

Competitive Inhibition: The different BCKAs compete for the same BCKAD complex. For instance, the presence of α-ketoisocaproate can inhibit the decarboxylation of α-ketoisovalerate. nih.gov

The intricate regulation of valine oxidation ensures that the body can adapt to varying dietary protein intake and metabolic demands, either conserving this essential amino acid for protein synthesis or utilizing its carbon skeleton for energy production.

Role of 14CO2 Excretion as an Indicator of Valine Oxidation

Inter-Organ and Tissue-Specific Valine Metabolism

The metabolism of valine involves a complex interplay between different organs, primarily the liver and skeletal muscle. nih.gov This interorgan transport and metabolism are crucial for maintaining whole-body homeostasis of this essential amino acid.

While the initial catabolism of BCAAs is low in the liver compared to muscle, the liver plays a significant role in the further processing of valine metabolites. wikilectures.eunih.gov Studies with isolated rat hepatocytes using 1-14C-labeled 2-oxo-acid analogues of valine have shown that decarboxylation significantly exceeds transamination. nih.gov The human liver contains measurable branched-chain aminotransferase activity, which is increased in cirrhotic conditions. nih.gov However, the activity of the branched-chain α-keto acid dehydrogenase complex, the rate-limiting enzyme in BCAA catabolism, is much lower in the human liver compared to the rat liver. nih.gov

The liver is a key site for gluconeogenesis from valine-derived carbons. nih.gov Intermediates of valine catabolism, such as 3-hydroxyisobutyrate (B1249102) released from muscle, are taken up by the liver for glucose synthesis. nih.gov Research using human liver hepatocellular cells (HepG2) and [U-13C]-valine has demonstrated that these cells produce significant amounts of the valine metabolites 2-ketoisovaleric acid (2-KIV) and β-hydroxyisobutyrate (ibHB). mdpi.com This supports the idea that the liver actively metabolizes valine and provides intermediate metabolites that can be used by other tissues, such as the brain. mdpi.com Furthermore, studies with [14C]valine-labeled hepatocytes have shown that proteolytically generated valine is distributed uniformly throughout the cell, with no specific compartmentalization in the lysosomes. nih.gov

Skeletal muscle is the primary site for the initial steps of valine catabolism due to its high concentration of branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. e3s-conferences.orgclevelandclinic.orgathenslab.grmdpi.com Studies using L-[1-14C]valine in sheep have confirmed that valine is actively taken up and catabolized by skeletal muscle. publish.csiro.au In starved sheep, approximately 54% of the valine taken up by the hind-limb muscle was metabolized, compared to 21% in fed sheep. publish.csiro.au

The nitrogen from valine transamination in muscle is a major source for the synthesis of alanine (B10760859) and glutamine, which are then released into the circulation. mdpi.compublish.csiro.au Glutamine, in particular, is a major carrier of amino nitrogen out of the muscle. publish.csiro.au The carbon skeletons of BCAAs, including valine, are oxidized in the muscle to provide energy. nyu.edu Metabolites of valine produced in the muscle, such as β-aminoisobutyric acid (BAIBA) and 3-hydroxyisobutyrate (3-HIB), can be released and act as signaling molecules to other tissues, influencing processes like fatty acid oxidation and insulin (B600854) sensitivity. mdpi.com The exchange of amino acids between muscle and other organs, like the liver, is crucial for processes such as the glucose-alanine cycle, where alanine released from muscle is used for gluconeogenesis in the liver. publish.csiro.aupnas.org

Interactive Data Tables

Table 1: this compound Metabolism in Sheep Hind-Limb Muscle

| Metabolic Parameter | Fed Sheep | Starved Sheep |

| Valine Uptake by Muscle | Significant | Significant |

| Percentage of Valine Uptake Decarboxylated | Higher (P < 0.05) | Lower |

| Percentage of Valine Uptake Metabolized | 21% | 54% |

| Major Nitrogen Carrier Released | Glutamine | Glutamine |

Data sourced from a study on the metabolism of L-[1-14C]valine in the hind-limb muscles of fed and starved sheep. publish.csiro.au

Table 2: Products of Valine Catabolism in Different Cell Types

| Cell Type | Labeled Valine Used | Major Metabolites Detected |

| Astroglia-rich Primary Cultures | [U-13C]valine | [U-13C]2-oxoisovalerate, [U-13C]3-hydroxyisobutyrate, TCA cycle intermediates |

| Human Liver Hepatocellular Cells (HepG2) | [U-13C]valine | β-hydroxyisobutyrate (ibHB), 2-ketoisovaleric acid (2-KIV) |

| Human iPSC-derived Astrocytes | [U-13C]valine | β-hydroxyisobutyrate (ibHB), 2-ketoisovaleric acid (2-KIV) |

This table summarizes findings from studies investigating the metabolic products of labeled valine in different cell cultures. researchgate.netmdpi.com

Renal this compound Metabolism and Excretion

The kidneys play a crucial role in the metabolism and excretion of amino acids, including valine. Studies utilizing this compound have provided significant insights into the renal handling of this essential amino acid.

In isolated perfused rat kidneys, the metabolism of branched-chain amino acids and their corresponding 2-oxo acids has been investigated. Despite the high activity of branched-chain 2-oxo acid dehydrogenase in the kidney, significant amounts of 2-oxo acids derived from valine were released into the perfusate. portlandpress.com As the concentration of valine in the perfusate was increased, the transamination of [1-¹⁴C]valine, which is the sum of the 2-oxo acid that is oxidized and released, showed a roughly linear increase. portlandpress.com In contrast, the oxidation of [1-¹⁴C]valine increased exponentially under the same conditions. portlandpress.com This suggests that at near-physiological concentrations, the rate of transamination of valine in the kidney is greater than its rate of oxidation. portlandpress.comcore.ac.uk

Further studies comparing the oxidation rates of [1-¹⁴C]valine and its corresponding 2-oxo acid, 3-methyl-2-oxo[1-¹⁴C]butanoate, indicate that the 2-oxo acid formed from the transamination of [1-¹⁴C]valine has more direct access to the 2-oxo acid dehydrogenase enzyme than the 2-oxo acid supplied from the perfusate. portlandpress.com When the concentration of 3-methyl-2-oxo[1-¹⁴C]butanoate in the perfusate was increased, there was a linear rise in its oxidation rate and an increase in the perfusate valine concentration. portlandpress.com

In human studies, renal excretion has been identified as a principal route of elimination for various compounds and their metabolites, as traced by ¹⁴C-labeling. cpcscientific.com While specific data on the percentage of this compound excreted through the kidneys is not detailed in the provided context, general principles of renal excretion of radiolabeled compounds involve the filtration of the substance and its metabolites from the blood, followed by potential reabsorption or secretion in the renal tubules, and final elimination in the urine. cpcscientific.comamegroups.org Studies in chronically uremic patients have shown altered valine metabolism, with a decrease in valine pools and a reduced rate of irreversible loss, which includes degradation and excretion. nih.gov

Table 1: Renal Metabolism of this compound in Isolated Perfused Rat Kidney

| Perfusate Valine Concentration | [1-¹⁴C]Valine Transamination | [1-¹⁴C]Valine Oxidation |

|---|---|---|

| Increasing | Linearly Increased | Exponentially Increased |

Mammary Gland this compound Metabolism and Secretory Pathways

The mammary gland is a highly active site of protein synthesis, particularly during lactation, and the metabolism of essential amino acids like valine is critical for milk production. Studies using this compound have elucidated the metabolic fate of this amino acid in mammary tissue.

In the isolated perfused goat udder, valine is extensively catabolized, leading to significant production of ¹⁴CO₂. cambridge.org Approximately 30% of the valine taken up by the mammary gland is oxidized to CO₂, while the remaining 70% is incorporated into casein as valine residues. cambridge.org Furthermore, about 10% of plasma valine molecules undergo reversible transamination during a single pass through the udder. cambridge.org Studies on isolated perfused lactating guinea-pig mammary glands have also shown that radioactivity from [U-¹⁴C]valine is transferred to CO₂. nih.govnih.gov

Research in lactating sows using in vitro incubation of mammary tissue revealed that valine has the highest oxidation rate among the branched-chain amino acids, with 4.07% of the ¹⁴C-labeled valine being metabolized to CO₂. cabidigitallibrary.org This is in contrast to bovine mammary tissue, where leucine has a higher rate of CO₂ production, suggesting species-specific differences in branched-chain amino acid metabolism. cabidigitallibrary.org

The primary fate of valine taken up by the mammary gland is its incorporation into milk proteins. In perfused goat mammary glands, it was found that 93% of valine in milk casein was derived directly from free amino acids in the blood. semanticscholar.org Similarly, in perfused guinea-pig mammary glands, the incorporation of L-[U-¹⁴C]valine into casein was demonstrated, with the label being derived from the free amino acids in the perfusate plasma. nih.govnih.gov The mean transit time for amino acids from the perfusate into secreted casein was approximately 100 minutes. nih.govnih.gov

Table 2: this compound Metabolism in the Mammary Gland of Different Species

| Species | Experimental Model | Primary Metabolic Fate | Key Findings |

|---|---|---|---|

| Goat | Isolated Perfused Udder | Casein Synthesis and Oxidation | 70% incorporated into casein, 30% oxidized to CO₂. cambridge.org 93% of casein valine from plasma. semanticscholar.org |

| Sow | In Vitro Tissue Incubation | Oxidation | Highest oxidation rate among BCAAs (4.07% to CO₂). cabidigitallibrary.org |

| Guinea Pig | Isolated Perfused Mammary Gland | Casein Synthesis and Oxidation | Radioactivity transferred to CO₂ and incorporated into casein. nih.govnih.gov |

Neural Tissue and Glial Cell this compound Metabolism

Neural tissue, comprising neurons and glial cells, exhibits complex metabolic interactions. oregonstate.educationfrontiersin.org Valine, as a branched-chain amino acid (BCAA), serves as a fuel source and plays a role in neurotransmitter metabolism within the brain. researchgate.net

Astrocytes, a type of glial cell, are particularly active in BCAA metabolism. researchgate.net They rapidly take up and degrade valine. researchgate.net The catabolism of valine in astrocytes proceeds through its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. researchgate.net During this process, astrocytes release various catabolites into the extracellular space, including 2-oxoisovalerate, 3-hydroxyisobutyrate, and propionate. researchgate.net

Studies using ¹³C-labeled valine in human-induced pluripotent stem cell (hiPSC)-derived astrocytes have confirmed their ability to oxidatively metabolize the carbon skeleton of valine and incorporate it into the TCA cycle to support the synthesis of glutamine. frontiersin.org The metabolism of valine is crucial for the process of glutamate (B1630785) translocation between astrocytes and neurons. researchgate.net Valine can be converted to 2-ketoisovalerate (KIV) in glia, which can then be transported to neurons to be used as an energy substrate or to modulate glutamate metabolism. researchgate.net

In the context of protein synthesis, studies in rats using L-[1-¹⁴C]valine have shown that the rate of its incorporation into cerebral proteins can be affected by physiological conditions such as hypoglycemia. nih.gov During hypoglycemic coma, there is a significant reduction in L-[1-¹⁴C]valine incorporation into proteins in the cerebral cortex and hippocampus. nih.gov

The metabolism of BCAAs, including valine, is compartmentalized within the brain. The mitochondrial form of branched-chain amino acid aminotransferase is selectively found in astrocytes, while the cytosolic form is in neurons. nih.gov This compartmentalization underscores the specialized roles of different neural cell types in handling valine. nih.gov

Table 3: Cellular Localization and Products of Valine Metabolism in Neural Tissue

| Cell Type | Key Metabolic Role | Primary Metabolic Products |

|---|---|---|

| Astrocytes (Glial Cells) | BCAA catabolism, fuel provision, support for neurotransmitter synthesis | Succinyl-CoA, 2-oxoisovalerate, 3-hydroxyisobutyrate, Propionate, Glutamine. researchgate.netfrontiersin.org |

| Neurons | Protein synthesis, energy production from glial-derived metabolites | Incorporation into proteins, utilization of 2-ketoisovalerate. researchgate.netnih.gov |

Research Applications in Diverse Biological Systems

Nutritional Biochemistry and Amino Acid Homeostasis

The study of how the body manages amino acids is fundamental to nutritional science. Valine-1-14C has been instrumental in exploring how dietary factors and metabolic states influence the balance and breakdown of branched-chain amino acids (BCAAs). frontiersin.org

Impact of Dietary Protein Quality and Quantity on Valine Metabolism

The quantity of protein in the diet directly influences the body's handling of individual amino acids. Studies using this compound have demonstrated that the body adapts to low protein intake by conserving essential amino acids like valine.

In research involving rats fed a protein-free (PF) diet, the oxidation of intragastrically administered L-[1-14C]valine was significantly reduced compared to control animals receiving a normal protein diet. cambridge.org The output of 14CO2, a direct measure of valine oxidation, decreased consistently in rats on the PF diet, with the most significant reduction occurring within the first week. cambridge.org This indicates a rapid adaptive response to conserve valine when dietary protein is absent. cambridge.org Despite this conservation, valine was not conserved as efficiently as leucine (B10760876) under the same conditions. cambridge.org These studies highlight the body's ability to modulate amino acid catabolism in response to dietary protein availability, a key aspect of metabolic homeostasis.

| Age Group | Diet | Duration on Diet (weeks) | % of 14C Dose Excreted as 14CO2 (Mean) | Change from Control |

|---|---|---|---|---|

| Weanling (50g) | Control | - | 14.0 | N/A |

| Weanling (50g) | Protein-Free | 1 | 4.7 | -66.4% |

| Weanling (50g) | Protein-Free | 2 | 4.3 | -69.3% |

| Young Adult (100g) | Control | - | 14.2 | N/A |

| Young Adult (100g) | Protein-Free | 1 | 7.7 | -45.8% |

| Young Adult (100g) | Protein-Free | 2 | 6.6 | -53.5% |

Data adapted from Sketcher et al., 1974. cambridge.org

Metabolic Interactions between Valine and Other Branched-Chain Amino Acids (Leucine, Isoleucine)

The three branched-chain amino acids—leucine, isoleucine, and valine—share common transport systems and initial catabolic enzymes. researchgate.net This leads to metabolic interactions, where an excess of one can affect the metabolism of the others. Using L-[1-14C]valine, researchers have demonstrated a significant interaction initiated by excess leucine.

In studies where rats were fed a low-protein diet supplemented with 5% leucine, the rate of whole-body L-[1-14C]valine oxidation increased by 51% within hours. nih.gov This stimulation of valine breakdown was concurrent with a decrease in the plasma concentrations of both valine and its corresponding keto-acid, α-ketoisovalerate. nih.gov The effect is attributed to leucine's ability to activate the branched-chain ketoacid dehydrogenase (BCKDH) enzyme complex, which is the rate-limiting step in BCAA catabolism. nih.govfrontiersin.org In contrast, feeding rats a diet with excess isoleucine did not significantly affect the rate of valine oxidation. nih.gov This highlights a specific antagonistic relationship between leucine and valine, where high levels of leucine can accelerate the degradation of valine. nih.govresearchgate.net

| Dietary Group | Time After Feeding (hours) | Whole-Body Valine Oxidation (% of Control) | Plasma Valine Concentration Change | Plasma α-Ketoisovalerate Change |

|---|---|---|---|---|

| Control (Low-Protein) | 1 | 100% | Baseline | Baseline |

| +5% Leucine | 1 | 151% | Decreased | Decreased |

| +5% Isoleucine | 1 | No significant change | No significant change | No significant change |

| +5% Isoleucine | 3 | No significant change | No significant change | Decreased |

Data synthesized from Harper, Block, & Cree, 1983. nih.gov

Valine Metabolism in Models of Protein-Energy Undernutrition

In states of protein-energy undernutrition, the body must conserve essential amino acids to maintain critical protein synthesis. Tracers like this compound are vital for quantifying the metabolic adaptations that make this possible.

As demonstrated in rat models of protein deficiency, the oxidation of L-[1-14C]valine is substantially reduced. cambridge.org This metabolic shift is a crucial survival mechanism. The reduced catabolism is linked to a decrease in the activity of the BCKDH enzyme complex in both the liver and muscle. cambridge.org By decreasing the activity of this key catabolic enzyme, the body effectively spares valine from being used as an energy source, preserving it for the synthesis of essential proteins. cambridge.org Studies in weanling rats showed this adaptive response to be particularly efficient, indicating that even at a young age, the metabolic machinery is capable of responding effectively to nutritional stress. cambridge.org

Cellular and Microbial Physiology and Metabolic Engineering

This compound is a valuable tool for investigating amino acid metabolism in microorganisms. These studies are fundamental to understanding microbial physiology and for metabolic engineering efforts aimed at producing valuable compounds like L-valine.

Valine Metabolism in Prokaryotic Systems (e.g., Pseudomonas, Lactococcus, Corynebacterium)

Pseudomonas : In Pseudomonas saccharophila, the addition of valine has been shown to inhibit net protein synthesis while stimulating protein turnover, a finding elucidated through studies of 14C amino acid incorporation and release. nih.govasm.org The catabolism of valine in Pseudomonas aeruginosa proceeds through its conversion to (S)-3-hydroxyisobutyric acid and then to propionyl-CoA, which enters the 2-methylcitrate cycle. biorxiv.org

Lactococcus : In Lactococcus lactis, a bacterium crucial for dairy fermentations, valine is one of several essential amino acids consumed from the growth medium. nih.gov Carbon-14 (B1195169) labeled substrates, including amino acids, have been used to trace the distribution of carbon throughout the bacterium's metabolic network. nih.gov These studies show that while glucose is the primary carbon source for biomass and energy, amino acids like serine can be deaminated to pyruvate (B1213749), contributing to the central metabolic flux. nih.gov Valine itself is consumed at specific rates during exponential growth, indicating its importance for anabolic processes. nih.gov

Corynebacterium : Corynebacterium glutamicum is a key industrial microorganism used for the large-scale production of amino acids, including L-valine. semanticscholar.orgnih.gov Metabolic engineering of this bacterium relies on a detailed understanding of its biosynthetic pathways. The synthesis of valine begins with two molecules of pyruvate. nih.gov By using isotopic tracers, researchers can quantify the flux of carbon through the valine biosynthesis pathway and identify metabolic bottlenecks. Engineering strategies often involve overexpressing genes for key enzymes in the pathway, such as acetohydroxyacid synthase (ilvBN) and dihydroxyacid dehydratase (ilvD), to increase the flow of pyruvate towards valine and away from competing pathways. nih.govresearchgate.net

Valine Metabolism in Fungal Systems (e.g., Arthrobotrys)

The carnivorous fungus Arthrobotrys conoides provides a clear example of how this compound can be used to trace metabolic fate. Studies have shown that the uptake of L-valine by this fungus is an active process. nih.govasm.org Once inside the cell, chemical fractionation using 14C-L-valine reveals that the amino acid initially enters a soluble metabolic pool. nih.govresearchgate.net

A portion of the valine is incorporated into cellular proteins, but a significant amount is rapidly metabolized into a wide range of other compounds. nih.govasm.org The carbon-14 from this compound has been identified in other amino acids, carboxylic acids, and keto acids. nih.gov Some of the labeled carbon is completely oxidized and released as metabolic 14CO2. nih.govasm.org This detailed metabolic mapping demonstrates that valine serves not only as a building block for protein but also as a versatile precursor for numerous other essential molecules and as an energy source in the fungus. nih.gov

| Fraction | Identified 14C-Labeled Compounds |

|---|---|

| Protein Hydrolysate (Amino Acids) | Glutamate (B1630785), Aspartate, Alanine (B10760859), Leucine |

| Cold Acid Extract (Intermediates) | α-Ketoisovalerate, Isobutyrate, Propionate, Succinate, Malate, Oxalacetate, Pyruvate, α-Ketoglutarate |

| Gaseous Waste | Carbon Dioxide (14CO2) |

Metabolic Engineering Strategies for L-Valine Biosynthesis

Metabolic engineering of microorganisms, particularly Corynebacterium glutamicum, for the overproduction of L-valine is a significant area of biotechnological research. nih.govcabidigitallibrary.org L-valine is an essential branched-chain amino acid (BCAA) with wide applications in the food, pharmaceutical, and feed industries. nih.govsemanticscholar.org this compound is instrumental in these studies to trace the flow of carbon through engineered metabolic pathways and to quantify the efficiency of L-valine production.

Researchers employ various strategies to enhance L-valine biosynthesis, including the modification of gene expression and the elimination of competing metabolic pathways. nih.govnih.gov For instance, studies have focused on up-modulating the expression of genes involved in the BCAA biosynthesis pathway, such as ilvBNC (encoding acetohydroxyacid synthase), ilvD (encoding dihydroxyacid dehydratase), and ilvE (encoding transaminase B). nih.gov Conversely, down-modulation or deletion of genes that divert precursors away from valine synthesis, like those for L-isoleucine and L-leucine biosynthesis (ilvA, leuA) or those involved in byproduct formation (aceE, alaT), has proven effective. nih.govnih.gov

Below is a table summarizing key genetic engineering strategies in Corynebacterium glutamicum for enhanced L-valine production, a field where this compound would be a crucial analytical tool.

| Genetic Modification Strategy | Target Gene(s) | Purpose | Organism |

| Overexpression | ilvB, ilvN, ilvC, lrp1, brnF, brnE | Increase valine biosynthesis and export | Corynebacterium glutamicum |

| Deletion | aceE, alaT, ilvA | Reduce byproduct formation and precursor competition | Corynebacterium glutamicum |

| Promoter Modulation | P-ilvD, P-ilvE (up-modulation), P-ilvA, P-leuA (down-modulation) | Fine-tune expression of biosynthesis genes | Corynebacterium glutamicum |

Genetic Metabolic Disorders and Metabolic Dysregulation Studies

This compound is a vital tool for investigating inborn errors of metabolism and other conditions characterized by dysregulated amino acid metabolism.

Investigations in Branched-Chain Ketoacid Dehydrogenase Deficiencies (e.g., Maple Syrup Urine Disease)

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. wikipedia.orgebsco.comresearchgate.net This enzyme complex is responsible for the oxidative decarboxylation of the branched-chain α-ketoacids derived from the three BCAAs: leucine, isoleucine, and valine. wikipedia.org A defect in this complex leads to the accumulation of BCAAs and their corresponding α-ketoacids in blood and tissues, resulting in severe neurological damage if untreated. pnas.org